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Compound of Interest

Compound Name: Benzophenone dimethyl ketal

Cat. No.: B1265805 Get Quote

In the realm of photopolymerization, the selection of an appropriate photoinitiator is a critical

determinant of curing efficiency and the final properties of the cured material. This guide

provides a detailed comparison of two widely used Type I photoinitiators: Benzophenone
Dimethyl Ketal, commonly known as Irgacure 651, and Diphenyl(2,4,6-

trimethylbenzoyl)phosphine oxide (TPO). This analysis is intended for researchers, scientists,

and professionals in drug development and material science, offering a comprehensive

overview supported by experimental data.

Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these photoinitiators is

essential for their effective application.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1265805?utm_src=pdf-interest
https://www.benchchem.com/product/b1265805?utm_src=pdf-body
https://www.benchchem.com/product/b1265805?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Benzophenone Dimethyl
Ketal (Irgacure 651)

Diphenyl(2,4,6-
trimethylbenzoyl)phosphin
e oxide (TPO)

Chemical Structure alt text alt text

Molar Mass 256.3 g/mol 348.4 g/mol

Appearance
White to light yellow crystalline

powder
Yellow crystalline powder

Melting Point 64-67 °C 91-95 °C

Solubility
Soluble in most organic

solvents and monomers.

Soluble in common organic

solvents and monomers.

Absorption Maxima (λmax)
~251 nm and ~341 nm in

acetonitrile.

290 nm, 368-385 nm in various

solvents.[1]

Photoinitiation Mechanism and Efficiency
Both Irgacure 651 and TPO are classified as Type I photoinitiators, meaning they undergo

unimolecular cleavage upon exposure to UV radiation to generate free radicals. This process,

known as α-cleavage, is highly efficient in initiating polymerization.

Irgacure 651 undergoes α-cleavage to produce a benzoyl radical and a dimethoxybenzyl

radical. The benzoyl radical is the primary initiating species.

TPO also undergoes α-cleavage, yielding a benzoyl radical and a highly reactive phosphinoyl

radical. The presence of the phosphinoyl radical contributes significantly to TPO's high

reactivity.

The efficiency of a photoinitiator is quantified by its quantum yield of radical formation (Φr),

which represents the number of initiating radicals produced per absorbed photon.
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Photoinitiator Quantum Yield (Φ) Notes

Irgacure 651
Phosphorescence quantum

yield of 0.62.

This value indicates a high

efficiency in reaching the

excited triplet state, which

precedes cleavage.

TPO
Photolysis quantum yield of

~0.55-0.56.

This value directly reflects the

efficiency of the cleavage

process to form radicals.

Comparative Performance Data
The practical performance of a photoinitiator is evaluated by its ability to promote

polymerization, which can be measured by the rate of polymerization, the final monomer

conversion, and the depth of cure.

Polymerization Kinetics
Studies have shown that in the photopolymerization of hybrid monomers at 365 nm, the

performance of both Irgacure 651 and TPO correlates with their molar extinction coefficients at

this wavelength. TPO, with its absorption spectrum extending into the near-visible region, is

particularly effective with longer wavelength UV sources.

In a study on the UV-cotelomerization of acrylate monomers, systems containing TPO exhibited

a significantly higher reaction rate and greater initiation efficiency compared to those with α-

hydroxyalkylphenone-type initiators.

Depth of Cure
TPO's ability to absorb light at longer wavelengths (350-420 nm) allows for deeper penetration

of UV light into the resin, making it particularly suitable for curing thicker sections and

pigmented formulations. In contrast, Irgacure 651's absorption is primarily in the shorter UV-A

range, which can lead to more surface-focused curing. A study on dental resin composites

found that camphorquinone (CQ) and its combinations yielded a greater depth of cure

compared to TPO and BAPO (a related phosphine oxide initiator) alone.[1]
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Experimental Protocols
To ensure objective and reproducible comparisons of photoinitiator efficiency, standardized

experimental protocols are essential. The following are outlines of common methods used to

evaluate photoinitiator performance.

Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction

upon UV irradiation. This technique allows for the determination of key kinetic parameters such

as the rate of polymerization and the total heat of reaction, which is proportional to the final

monomer conversion.

Methodology:

A small sample of the photocurable formulation (monomer + photoinitiator) is placed in an

open aluminum pan inside the DSC cell.

The sample is exposed to a UV light source of a specific wavelength and intensity.

The heat flow is recorded as a function of time.

The rate of polymerization is determined from the rate of heat evolution, and the total

conversion is calculated by integrating the area under the heat flow curve.

Real-Time Fourier Transform Infrared Spectroscopy (RT-
FTIR)
RT-FTIR spectroscopy monitors the disappearance of a specific functional group in the

monomer (e.g., the C=C double bond in acrylates) in real-time during polymerization. This

provides a direct measure of monomer conversion.

Methodology:

A thin film of the photocurable formulation is prepared between two transparent substrates

(e.g., KBr plates).

The sample is placed in the FTIR spectrometer and exposed to a UV light source.
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IR spectra are collected at regular intervals during the irradiation.

The decrease in the absorbance of the characteristic monomer peak is used to calculate the

degree of conversion as a function of time.

Visualizing the Processes
To better illustrate the concepts discussed, the following diagrams have been generated using

the DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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